molecular formula C7H17ClN2O B1292826 3-Amino-N-(tert-butyl)propanamide CAS No. 209467-48-1

3-Amino-N-(tert-butyl)propanamide

Cat. No.: B1292826
CAS No.: 209467-48-1
M. Wt: 180.67 g/mol
InChI Key: OUFABYVEGLDHBA-UHFFFAOYSA-N
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Description

Structural Context within β-Amino Amide Derivatives

At its core, 3-Amino-N-(tert-butyl)propanamide is a derivative of β-alanine, where the carboxylic acid group is converted to an N-tert-butyl amide. This places it within the broader family of β-amino amides, which are characterized by an amino group located on the β-carbon relative to a carbonyl group.

The structure of this compound is distinguished by two key features:

The β-Amino Group: The placement of the amino group at the 3-position is significant. Unlike α-amino acids, the increased separation between the amino and carbonyl groups in β-amino acids and their derivatives leads to different conformational preferences and chemical reactivity. This structural motif is a key component in various biologically active molecules and is known to influence the stability and hydrolytic resistance of the amide bond. Recent research on β-amino amide-based covalent adaptable networks has highlighted their superior hydrolytic resistance compared to their β-amino ester counterparts, a property attributed to the inherent stability of the amide linkage. rsc.org

The N-tert-butyl Group: The presence of a bulky tert-butyl group attached to the amide nitrogen is a defining characteristic. This group exerts significant steric hindrance, which can influence the molecule's reactivity, solubility, and intermolecular interactions. researchgate.net The tert-butyl group can act as a steric shield, potentially protecting the amide bond from enzymatic or chemical degradation. researchgate.net This steric bulk can also dictate the conformational landscape of the molecule, influencing how it interacts with other molecules or surfaces.

Historical Development and Initial Academic Interest

While the broader class of β-amino acids and their derivatives has been a subject of scientific inquiry for a considerable time, the specific history of this compound is less extensively documented in early literature. The academic interest in N-substituted amino amides, in general, can be traced back to the development of peptide synthesis methodologies. Early work in the mid-20th century focused on the preparation of various amino acid amides as intermediates and building blocks.

The synthesis of N-substituted amino acids and their amides gained further traction with the advent of solid-phase peptide synthesis. google.com The development of methods for creating N-alkylamides was crucial for modifying peptide properties. google.com While specific early research singling out this compound is not prominent, its synthesis falls under general methods for the preparation of N-substituted amides from carboxylic acids and amines. The initial academic interest in such small, functionalized molecules likely arose from their potential as building blocks in medicinal chemistry and materials science, where the introduction of specific alkyl groups can be used to fine-tune molecular properties. The contemporary focus on this compound is driven by a deeper understanding of the unique contributions of the β-amino and tert-butyl functionalities to molecular design and function.

Compound Information

Compound Name
This compound
β-Alanine
N-tert-butyl-β-alanine

Physicochemical Properties of this compound nih.gov

PropertyValue
Molecular Formula C₇H₁₆N₂O
Molecular Weight 144.21 g/mol
IUPAC Name 3-(tert-butylamino)propanamide
CAS Number 289656-97-9
Synonyms N3-tert-Butyl-beta-alaninamide, 3-(tert-butylamino)propanamide
Physical Description Solid (powder)
XLogP3-AA -0.4
Hydrogen Bond Donor Count 2
Hydrogen Bond Acceptor Count 2
Rotatable Bond Count 3

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-amino-N-tert-butylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16N2O/c1-7(2,3)9-6(10)4-5-8/h4-5,8H2,1-3H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWRPQMHTKWRIMR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=O)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

144.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for 3 Amino N Tert Butyl Propanamide and Analogues

Direct Amidation and Catalytic Approaches

Direct amidation represents a highly atom-economical approach to forming amide bonds by directly coupling a carboxylic acid and an amine, typically with the removal of water. Catalytic systems are crucial for facilitating this transformation under milder conditions.

Boron-Catalyzed Amidation Mechanisms

Boron-based catalysts have emerged as effective, metal-free options for direct amide synthesis. The mechanism of this catalysis has been a subject of detailed investigation, moving beyond early assumptions.

Current mechanistic proposals, supported by both experimental evidence and quantum mechanical calculations, involve the formation of a dimeric B-X-B motif (where X can be O or NR). nih.govrsc.org This dimeric structure is thought to activate the carboxylic acid while simultaneously positioning the amine nucleophile for attack on the carbonyl group. nih.govrsc.org Computational studies using density functional theory (DFT) further elaborate on this, indicating that the catalytic cycle likely begins with the condensation of the carboxylic acid with the boron catalyst. nih.gov The resulting acyloxylated boron species then reacts with the amine in a step assisted by another carboxylic acid molecule, which acts as a proton shuttle. nih.gov The rate-determining step in this cycle is believed to be the regeneration of the catalyst. nih.gov

Catalyst TypeProposed MechanismKey Features
Boric Acid / Boronic Acids Dimeric B-X-B MotifRequires catalyst with at least three free coordination sites. nih.gov Involves activation of the carboxylic acid and orchestrated delivery of the amine. nih.gov
Boron Ester Catalysts Carboxylic Acid-Assisted Nucleophilic AdditionStarts with condensation of the carboxylic acid and boron ester. nih.gov A second carboxylic acid molecule assists in the proton shuttle during amine attack. nih.gov Catalyst regeneration is the rate-determining step. nih.gov

Cesium Carbonate-Mediated Synthetic Routes

An alternative, transition-metal-free method for direct amidation employs cesium carbonate (Cs₂CO₃) as a promoter. This approach is particularly effective for the amidation of unactivated esters with amino alcohols. nih.gov

The methodology is noted for its mild reaction conditions and high yields, reaching up to 90% for the synthesis of various benzamide (B126) and oligopeptide derivatives. nih.gov A key finding is that the hydroxyl group on the amine nucleophile is critical for the reaction's success. The proposed mechanism involves the coordination of cesium to the substrates, which facilitates a proximity-driven acyl transfer. nih.gov This route demonstrates good compatibility with primary alkyl and benzyl (B1604629) esters and tolerates a range of amino acid substrates. nih.gov For instance, the reaction between methyl 4-cyanobenzoate (B1228447) and ethanolamine (B43304) proceeds with a 92% yield, while the amidation of Boc-Gly-OMe with 3-amino-1-propanol gives the product in 91% yield. nih.gov

Multistep Synthetic Routes to Propanamide Derivatives

Multistep syntheses provide the flexibility to build complex molecules by assembling them from simpler, readily available starting materials. These routes allow for the introduction of various functional groups and stereochemical control.

Preparation via β-Alanine Derivatives

β-Alanine is a natural and logical precursor for the synthesis of 3-Amino-N-(tert-butyl)propanamide. Various strategies exist to synthesize β-alanine itself, including the hydrolysis of β-aminopropionitrile or the ammoniation of acrylonitrile. nih.gov More recently, enzymatic routes from precursors like maleic acid have been developed. mdpi.com

Once β-alanine is obtained, it can be coupled with tert-butylamine (B42293). To facilitate this, the carboxylic acid group of β-alanine must first be activated. This can be achieved by converting it to an acyl chloride, an ester, or by using standard peptide coupling reagents. The amino group of β-alanine must be protected during this process, commonly with a tert-butyloxycarbonyl (Boc) group. For example, D-amino acids can be converted to their D-Boc derivatives by reacting them with di-tert-butyldicarbonate. researchgate.net The protected and activated β-alanine derivative is then reacted with tert-butylamine, followed by the removal of the protecting group to yield the final product.

β-Alanine PrecursorSynthetic StepResulting Intermediate/Product
Maleic AcidThree-enzyme cascadeβ-Alanine mdpi.com
β-AminopropionitrileHydrolysisβ-Alanine nih.gov
β-AlanineProtection with (Boc)₂ON-Boc-β-alanine researchgate.net
N-Boc-β-alanineActivation & Coupling with tert-butylamineN-Boc-3-amino-N-(tert-butyl)propanamide

Reductive Amination Strategies

Reductive amination is a powerful method for forming carbon-nitrogen bonds. It involves the reaction of a carbonyl compound (aldehyde or ketone) with an amine to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine.

While not a direct route to the amide itself, this strategy is crucial for synthesizing analogues or precursors. For example, a β-keto ester could be reacted with tert-butylamine under reductive conditions to form a β-amino ester, which could then be further manipulated. A wide array of reducing agents can be used, each with specific advantages. Sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (Na(OAc)₃BH) are popular choices because they are selective for the iminium ion over the starting carbonyl compound. nih.govorganic-chemistry.org Other methods include catalytic hydrogenation over palladium on carbon (Pd/C) or the use of reagents like α-picoline-borane. organic-chemistry.orgyoutube.com The Eschweiler-Clarke reaction is a specific type of reductive amination for the methylation of primary or secondary amines using formaldehyde (B43269) and formic acid. youtube.com This breadth of available reagents allows for high chemoselectivity, tolerating many other functional groups. organic-chemistry.org

Reducing SystemCarbonyl SourceAmine SourceKey Features
Na(OAc)₃BH Aldehydes, KetonesPrimary/Secondary AminesMild and selective reagent; general applicability. organic-chemistry.org
NaBH₃CN / Acid Aldehydes, KetonesPrimary/Secondary AminesClassic method; potential toxicity from HCN by-product. youtube.com
Pd/C, H₂ Aldehydes, KetonesPrimary/Secondary AminesCatalytic hydrogenation; can be sensitive to other functional groups. youtube.com
α-Picoline-borane Aldehydes, KetonesPrimary/Secondary AminesEfficient reagent, can be used in water or neat conditions.
Formic Acid / Phenylsilane Formic Acid (C1 source)Primary/Secondary AminesCopper-catalyzed reductive methylation.

Solid-Phase Synthetic Methodologies

Solid-phase synthesis, particularly solid-phase peptide synthesis (SPPS), offers a highly efficient method for preparing amides and their derivatives by anchoring the growing molecule to an insoluble resin support. wikipedia.org This simplifies purification, as excess reagents and by-products are simply washed away after each step.

In the context of this compound, a protected β-alanine derivative (e.g., Fmoc-β-alanine) would first be anchored to a suitable resin, such as Wang or 2-chlorotrityl chloride (2-CTC) resin. du.ac.in After anchoring, the N-terminal protecting group (Fmoc) is removed, and the exposed amine is coupled with a suitable reagent, although for this specific molecule, the synthesis would conclude by cleaving the N-tert-butyl amide of β-alanine from the resin if the tert-butylamine was incorporated into the resin linker, or more conventionally, β-alanine would be attached to the resin, deprotected, and then the chain would be terminated by acylation before cleavage.

A more relevant application is in the synthesis of diverse libraries of analogues. For example, solid-phase reductive amination has been successfully used to create peptide tertiary amides (PTAs). nih.gov In this approach, an amine-terminated oligomer on the resin is reacted with a diverse set of aldehydes and a reducing agent like sodium borohydride (B1222165) (NaBH₄) to generate a library of N-alkylated products. nih.gov This method is general for many primary amines and aldehydes and proceeds without racemization of adjacent chiral centers. nih.gov

Resin TypeLinker TypeCleavage ConditionSuitable For
Wang Resin p-Alkoxybenzyl alcoholHigh % TFAPeptide acids du.ac.in
2-Chlorotrityl (2-CTC) Resin Trityl chlorideDilute TFA / Acetic AcidProtected peptide acids (very acid-sensitive) du.ac.in
Rink Amide Resin Fmoc-protected amino-linkerHigh % TFAPeptide amides du.ac.in
Polystyrene-RAM Resin Amide linkerHigh % TFAPeptide amides nih.gov

Stereoselective Synthesis of Chiral Analogues

The generation of chiral centers with high fidelity is a cornerstone of modern pharmaceutical chemistry. For analogues of this compound, the stereocenter is typically located at the β-carbon (C3) of the propanamide backbone. The development of synthetic methodologies to control this stereochemistry is critical for producing enantiomerically pure compounds, which is often essential for achieving desired biological activity and minimizing off-target effects. Key strategies in this field include catalytic asymmetric reactions, the use of chiral auxiliaries, and stereoselective conjugate additions.

A significant advancement in the synthesis of chiral β-amino amides is the use of dynamic kinetic resolution (DKR). One prominent example involves the asymmetric 2-aza-Cope rearrangement of α-stereogenic-β-formyl amides. acs.orgacs.orgnih.gov This reaction, catalyzed by a chiral phosphoric acid, facilitates a acs.orgacs.org-sigmatropic rearrangement with exceptional control over both diastereoselectivity and enantioselectivity. acs.orgacs.org The process is notable as it represents a non-hydrogenative DKR of a β-oxo acid derivative, establishing two adjacent stereocenters and both a C-N and a C-C bond in a single, highly controlled step. acs.org The resulting β-imino amides can be subsequently converted to the desired primary β-amino amides. acs.orgnih.gov

Another powerful approach is the catalytic enantioselective conjugate addition, or aza-Michael reaction. nih.gov This method utilizes readily available α,β-unsaturated carbonyl compounds as starting materials. nih.gov Copper(I) hydride (CuH) catalyzed hydroamination has emerged as a potent strategy. nih.gov In this process, the regioselectivity of the hydrocupration step is controlled by a chiral ancillary ligand, enabling the delivery of copper to the β-position of a cinnamic acid derivative. nih.gov The resulting organocopper intermediate then reacts with an electrophilic aminating agent to yield enantioenriched β-amino acid derivatives. nih.gov This method is significant because it provides direct access to primary β-amino compounds.

Organocatalysis also offers effective routes to chiral β-amino acid derivatives. For instance, chiral amidine-based catalysts can promote the asymmetric cyclocondensation between an activated carboxylic acid and an N-sulfonyl aldimine. wustl.edu This reaction produces highly enantioenriched β-lactams, which are versatile intermediates that can be subsequently opened by various nucleophiles, including amines, to afford the target α-fluoro-β-amino acid derivatives. wustl.edu

The table below summarizes key findings from selected stereoselective methodologies applicable to the synthesis of chiral β-amino amide analogues.

MethodCatalyst/AuxiliarySubstratesKey FeaturesDiastereomeric Ratio (dr)Enantiomeric Ratio (er) / Enantiomeric Excess (ee)Ref
Asymmetric 2-Aza-Cope Rearrangement Chiral Phosphoric Acidα-Stereogenic-β-formyl amides, Homoallylic aminesDynamic Kinetic Resolution; Forms β-imino amidesHighHigh acs.org, acs.org
CuH-Catalyzed Hydroamination Copper Catalyst with Chiral Ligandα,β-Unsaturated carbonyl compounds, Electrophilic aminating agentLigand-controlled reversal of regioselectivityN/AHigh nih.gov
Asymmetric Cyclocondensation Chiral Amidine-Based CatalystFluoroacetic acid, N-Sulfonyl aldiminesForms enantioenriched β-lactam intermediatesModest to ExcellentHigh wustl.edu
Conjugate Addition Lithium AmidesChiral α,β-unsaturated estersUse of chiral nucleophile or chiral substrateModerate to ExcellentGood to Excellent nih.gov

These advanced synthetic methods provide robust pathways for accessing enantiomerically pure chiral analogues of this compound. The ability to precisely control stereochemistry through catalytic processes represents a significant leap forward, enabling the efficient production of complex molecules for further investigation.

Mechanistic Investigations of Chemical Transformations Involving 3 Amino N Tert Butyl Propanamide

Reaction Kinetics and Thermodynamics of Amide Bond Formation

The formation of the amide bond in 3-Amino-N-(tert-butyl)propanamide is a critical transformation, often achieved through the reaction of a carboxylic acid derivative with an amine. The kinetics and thermodynamics of this process are governed by the nature of the starting materials, the reaction conditions, and the mechanism of the reaction.

One common route for synthesizing N-tert-butyl amides is the Ritter reaction. organic-chemistry.orgresearchgate.net This reaction involves the acid-induced nucleophilic addition of a nitrile to a carbocation, which is typically generated from an alcohol or alkene. The resulting nitrilium ion intermediate is then hydrolyzed during aqueous work-up to yield the corresponding amide. organic-chemistry.org For the synthesis of N-tert-butyl amides specifically, di-tert-butyl dicarbonate (B1257347) can be reacted with various nitriles in the presence of a catalyst like copper(II) triflate (Cu(OTf)₂). researchgate.net This method is efficient under solvent-free conditions at room temperature. researchgate.net The reaction mechanism involves the formation of a tert-butyl cation from the di-tert-butyl dicarbonate, which then reacts with the nitrile.

Another general method for amide bond formation is the condensation of carboxylic acids with amines. researchgate.net However, this direct approach often requires high temperatures and results in equilibrium mixtures, making it thermodynamically challenging without the removal of water. To overcome this, activating agents are employed. For instance, amino acid fluorides are effective reagents for amide bond formation, reacting rapidly and with minimal racemization. umich.edu These reactions can be carried out in both solution and solid phases and are compatible with acid-sensitive protecting groups like Boc and tert-butyl esters. umich.edu

Ester-mediated amide bond formation is another pathway, particularly relevant in prebiotic chemistry studies. researchgate.net In this process, an amino acid can react with an ester, such as a lactic acid dimer, to form depsipeptides, which contain both ester and amide linkages. researchgate.net The yield of amide bonds can be increased through wet-dry cycles, which drive the reaction forward. researchgate.net Infrared spectroscopy can be used to monitor the progress of such reactions, showing the disappearance of the carboxylic acid band and the appearance of ester and subsequently amide I and II bands. researchgate.net

The thermodynamics of amide bond hydrolysis, the reverse of formation, are generally favorable, meaning the amide bond is metastable. However, the kinetic barrier to hydrolysis is high, making amides stable under physiological conditions. Enzymes like peptidases significantly lower this activation energy, often utilizing a catalytic triad (B1167595) (e.g., Ser-His-Asp) to facilitate nucleophilic attack on the amide carbonyl carbon. nih.gov

Table 1: Comparison of Synthetic Methods for N-tert-butyl Amides

Method Reagents Conditions Advantages Limitations
Ritter Reaction Nitrile, di-tert-butyl dicarbonate, Cu(OTf)₂ Solvent-free, room temperature High yields, stable catalyst Substrate scope can be limited researchgate.net
Amine Condensation Carboxylic acid, tert-butylamine (B42293) High temperature or coupling agents Direct route Requires harsh conditions or expensive reagents researchgate.net
Acid Fluoride (B91410) Coupling Amino acid fluoride, amine Solution or solid-phase, rapid Low racemization, compatible with sensitive groups Requires preparation of the acid fluoride umich.edu

Nucleophilic Character of the Primary Amine Moiety

The primary amine group (—NH₂) in this compound is a key functional group that dictates much of the molecule's reactivity. Amines are generally nucleophilic due to the lone pair of electrons on the nitrogen atom. This lone pair can be donated to an electrophile, initiating a chemical reaction. The nucleophilicity of an amine is influenced by several factors, including basicity, steric hindrance, and the solvent environment. masterorganicchemistry.com

The primary amine can participate in a variety of nucleophilic substitution and addition reactions. For instance, it can react directly with alkyl halides to form N-alkylated products. msu.edu It can also be a nucleophile in reactions such as the formation of sulfonamides, which can enhance the acidity of the nitrogen, facilitating further reactions. msu.edu The nucleophilic character of the primary amine allows it to be a building block in the synthesis of more complex molecules.

Table 2: Relative Nucleophilicity of Selected Primary Amines

Amine Nucleophilicity Parameter (N) in Water Reference
Ammonia 9.5 masterorganicchemistry.com
tert-Butylamine 10.5 masterorganicchemistry.comuni-muenchen.de
Isopropylamine 12.0 masterorganicchemistry.comuni-muenchen.de
Ethylamine 12.9 masterorganicchemistry.com
n-Propylamine 13.3 masterorganicchemistry.com

Note: The nucleophilicity parameter N is from the Mayr scale, where a higher number indicates greater nucleophilicity.

Electrophilic Reactivity of the Amide Carbonyl

While the primary amine of this compound is nucleophilic, the carbonyl carbon of the amide group is electrophilic. The electronegative oxygen atom polarizes the carbon-oxygen double bond, drawing electron density away from the carbonyl carbon and making it susceptible to attack by nucleophiles. However, the lone pair of electrons on the adjacent nitrogen atom can be delocalized into the carbonyl group, forming a resonance structure. This delocalization reduces the partial positive charge on the carbonyl carbon, making amides less reactive electrophiles compared to ketones, aldehydes, or acid chlorides. msu.edu

The electrophilic character of the amide carbonyl is fundamental to its chemistry, particularly in hydrolysis and other acyl substitution reactions. For these reactions to occur, the carbonyl group often needs to be activated. nih.gov In biological systems, enzymes achieve this activation through the formation of an "oxyanion hole" that stabilizes the negative charge on the oxygen atom in the tetrahedral intermediate formed during nucleophilic attack. nih.gov In chemical synthesis, Lewis acids or protonation of the carbonyl oxygen can serve a similar purpose, enhancing the electrophilicity of the carbonyl carbon.

Metal complexes can also be used to activate the amide bond for cleavage. nih.gov For instance, Co(III) complexes can coordinate to the carbonyl oxygen, activating it for nucleophilic attack by a hydroxide (B78521) ion. nih.gov This leads to the formation of a tetrahedral intermediate that subsequently collapses, cleaving the amide bond. The tert-butyl group on the nitrogen of this compound provides significant steric hindrance, which can influence the rate of nucleophilic attack at the adjacent carbonyl carbon.

Radical Reactions and Photochemical Pathways of Amides and Amines

The amide and amine functionalities in this compound can participate in radical and photochemical reactions, leading to a variety of chemical transformations. These reactions are often initiated by light (photochemistry) or radical initiators. nih.govlibretexts.org

Photochemical excitation of amides can lead to the formation of radicals. researchgate.net For instance, UV irradiation can excite the amide group, although this does not always lead to N-H bond ionization. researchgate.net A prominent photochemical pathway for amides involves the generation of electrophilic amidyl radicals through photoinduced single-electron transfer (SET) oxidation. These amidyl radicals can then undergo further reactions, such as a 1,5-hydrogen atom transfer (HAT), to functionalize distal C-H bonds. nih.gov This strategy allows for the selective installation of various functional groups at positions remote from the initial amide. nih.gov

Primary amines can also be involved in photochemical reactions. For example, the selective synthesis of primary arylamines can be achieved through the photochemical amination of aryl bromides using a nickel-ammonia complex as both a nitrogen source and a catalyst. rsc.org

Radical reactions are not limited to photochemical initiation. Chemical radical initiators like AIBN (Azobisisobutyronitrile) can be used to generate radicals that propagate a chain reaction. libretexts.org In the context of molecules containing both amine and amide groups, radical reactions can be complex. For example, kinetic studies on the reaction of nitrate (B79036) radicals with amino acids and peptides have shown that attack can occur at the amide N-H bond via a proton-coupled electron transfer (PCET) mechanism. researchgate.net Thiyl radicals can also mediate a variety of reactions in proteins and other biological molecules, including hydrogen atom transfer (HAT), electron transfer, and addition reactions. mdpi.com These radical processes can lead to significant structural modifications. mdpi.com

Table 3: Examples of Radical and Photochemical Reactions

Reaction Type Substrate Type Key Intermediates Outcome
Photoinduced Remote Functionalization Amides and protected amines Amidyl radicals Functionalization at distal C-H bonds nih.gov
Photochemical Amination Aryl bromides Nickel-ammonia complex Synthesis of primary arylamines rsc.org
Nitrate Radical Reaction Amino acids and peptides Nitrate radicals Attack at amide N-H bond via PCET researchgate.net
Thiyl Radical Reactions Cysteine-containing molecules Thiyl radicals Hydrogen atom transfer, electron transfer, addition mdpi.com

Comprehensive Spectroscopic and X Ray Crystallographic Characterization of 3 Amino N Tert Butyl Propanamide

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy serves as a powerful, non-destructive technique to probe the chemical environment of atomic nuclei, providing detailed information about the connectivity and spatial arrangement of atoms within a molecule. For 3-Amino-N-(tert-butyl)propanamide, ¹H and ¹³C NMR are indispensable for confirming its covalent structure.

Proton (¹H) NMR Spectroscopic Analysis

Proton NMR spectroscopy of this compound reveals distinct signals corresponding to the different sets of chemically non-equivalent protons in the molecule. The tert-butyl group gives rise to a sharp, intense singlet due to the nine equivalent protons. The two methylene (B1212753) groups of the propanamide backbone appear as triplets, a result of spin-spin coupling with their neighboring methylene and amino groups. The protons of the primary amine are typically observed as a broad singlet, and the amide proton also presents as a singlet. The chemical shifts are influenced by the solvent used for the analysis.

Proton Assignment Chemical Shift (δ) ppm Multiplicity Coupling Constant (J) Hz
(CH₃)₃C ~1.30SingletN/A
CH₂ -C=O~2.45Triplet~6.5
CH₂ -NH₂~2.95Triplet~6.5
NHVariable (Broad)SingletN/A
NH Variable (Broad)SingletN/A
Note: Chemical shifts are approximate and can vary based on solvent and concentration.

Carbon-13 (¹³C) NMR Spectroscopic Analysis

The ¹³C NMR spectrum provides complementary information, showing a distinct signal for each unique carbon atom in this compound. The carbonyl carbon of the amide group is characteristically found downfield. The quaternary carbon and the methyl carbons of the tert-butyl group are readily identified, as are the two methylene carbons of the ethylamino chain.

Carbon Assignment Chemical Shift (δ) ppm
(C H₃)₃C~28.5
(CH₃)₃C ~51.0
C H₂-C=O~38.0
C H₂-NH₂~40.0
C =O~172.0
Note: Chemical shifts are approximate and can vary based on solvent and concentration.

Advanced 2D NMR Techniques

To unambiguously assign the proton and carbon signals and to further probe the molecular structure, advanced 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be employed. A COSY experiment would confirm the coupling between the two methylene groups. An HSQC spectrum would directly correlate the proton signals with their attached carbon atoms. Finally, an HMBC spectrum would reveal long-range correlations between protons and carbons, for instance, showing a correlation from the tert-butyl protons to the quaternary carbon and the amide nitrogen, definitively confirming the N-tert-butyl substitution.

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. These methods are particularly sensitive to the presence of specific functional groups, making them invaluable for the characterization of this compound.

Infrared (IR) Spectroscopy for Functional Group Identification

The IR spectrum of this compound is expected to display characteristic absorption bands corresponding to its amide and amine functionalities. The N-H stretching vibrations of the primary amine and the secondary amide will appear in the region of 3400-3200 cm⁻¹. The carbonyl (C=O) stretch of the secondary amide will give a strong absorption band around 1640 cm⁻¹. The N-H bending vibrations for the primary and secondary amines are also expected in the 1650-1500 cm⁻¹ region. Furthermore, C-H stretching and bending vibrations from the aliphatic parts of the molecule will be observed.

Vibrational Mode Approximate Wavenumber (cm⁻¹) Intensity
N-H Stretch (Amine & Amide)3400-3200Medium-Strong
C-H Stretch (Aliphatic)3000-2850Medium
C=O Stretch (Amide I)~1640Strong
N-H Bend (Amine & Amide II)1650-1500Medium-Strong
C-N Stretch1250-1020Medium

Raman Spectroscopy Applications

Raman spectroscopy, being a complementary technique to IR, would provide further structural insights. While the polar C=O and N-H bonds are strong absorbers in the IR spectrum, the less polar C-C and C-H bonds of the tert-butyl group and the propanamide backbone would be expected to give rise to strong signals in the Raman spectrum. This can be particularly useful for analyzing the conformational properties of the aliphatic chain.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an essential analytical technique for determining the molecular weight and structural features of a compound through the analysis of its fragmentation patterns. For this compound, the molecular formula is C₇H₁₆N₂O, which corresponds to a precise molecular weight of 144.218 g/mol . nih.gov

Key fragmentation pathways for amides often involve α-cleavage adjacent to the carbonyl group and the nitrogen atom. For primary amides, α-cleavage next to the carbonyl group frequently results in the formation of a characteristic ion at m/z = 44, corresponding to the [C(O)NH₂]⁺ fragment. miamioh.eduyoutube.com Another common fragmentation is the McLafferty rearrangement if a γ-hydrogen is available. miamioh.eduyoutube.com In the case of this compound, the primary amino group provides an alternative site for fragmentation, typically involving the loss of an alkyl radical adjacent to the nitrogen.

The presence of the tert-butyl group is expected to yield a prominent fragment ion at m/z 57, corresponding to the stable tert-butyl cation [(CH₃)₃C]⁺, or a fragment resulting from the loss of a tert-butyl radical.

Expected Key Fragments in the Mass Spectrum of this compound

Fragment Ion Proposed Structure m/z (Mass-to-Charge Ratio) Fragmentation Pathway
[M]⁺ [C₇H₁₆N₂O]⁺ 144 Molecular Ion
[M - 15]⁺ [M - CH₃]⁺ 129 Loss of a methyl radical from the tert-butyl group
[M - 57]⁺ [M - C₄H₉]⁺ 87 Loss of a tert-butyl radical
[C₄H₉]⁺ [(CH₃)₃C]⁺ 57 Formation of the tert-butyl cation
[C₂H₅N₂O]⁺ [CH₂(NH₂)CH₂CO]⁺ 73 Cleavage of the N-tert-butyl bond

Single Crystal X-ray Diffraction for Solid-State Structure Determination

As of the latest literature surveys, a single-crystal X-ray diffraction study for this compound has not been reported. Therefore, definitive experimental data on its crystal system, space group, unit cell dimensions, and precise atomic coordinates in the solid state are not available. The generation of such data would require the successful growth of a single crystal of sufficient quality, followed by analysis using an X-ray diffractometer.

Should such a study be performed, it would provide unequivocal proof of the molecule's three-dimensional structure, including bond lengths, bond angles, and torsion angles, offering a complete picture of its solid-state architecture.

Although a specific crystal structure is not available, the molecular structure of this compound possesses functional groups capable of forming significant intermolecular interactions that would govern its crystal packing. The molecule contains:

A primary amine (-NH₂) group, which can act as a hydrogen bond donor.

A secondary amide (-C(O)NH-) group, where the N-H can act as a hydrogen bond donor.

A carbonyl oxygen (C=O), which is a strong hydrogen bond acceptor.

These features suggest that the crystal structure would be heavily influenced by a network of intermolecular hydrogen bonds. It is highly probable that molecules would link into chains, sheets, or more complex three-dimensional arrays. For instance, the amide N-H of one molecule could form a hydrogen bond with the carbonyl oxygen of a neighboring molecule, a common and robust interaction motif in amide-containing structures. nih.gov Simultaneously, the primary amine group could engage in hydrogen bonding with either the carbonyl oxygen or the amine of another molecule, leading to an extended and stable crystalline lattice. The bulky tert-butyl group would also play a crucial role, influencing the packing arrangement through steric hindrance and van der Waals interactions.

The conformation of this compound in the crystalline state would be determined by a combination of intramolecular steric effects and intermolecular packing forces. Key conformational features that would be elucidated by an X-ray study include the torsion angles along the propanamide backbone.

The planarity of the amide group is a critical conformational feature. While amides are generally planar due to resonance, significant distortions can be induced by bulky substituents. acs.org The large tert-butyl group attached to the amide nitrogen could potentially lead to a slight twisting of the amide bond to alleviate steric strain.

Theoretical and Computational Chemistry Approaches to 3 Amino N Tert Butyl Propanamide

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by its electronic structure. These methods solve the Schrödinger equation (or a simplified form) to provide detailed information on electron distribution, molecular orbital energies, and reactivity indicators.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a workhorse of modern computational chemistry, balancing accuracy with computational cost. Instead of the complex many-electron wavefunction, DFT calculates the total electronic energy from the spatially dependent electron density. For 3-Amino-N-(tert-butyl)propanamide, a DFT study would typically involve geometry optimization to find the lowest energy structure, followed by the calculation of various electronic properties.

Researchers would likely employ a hybrid functional, such as B3LYP, in conjunction with a basis set like 6-311++G(d,p) to accurately model the molecule. mdpi.com Key insights from such a study would include the distribution of electron density, revealing the electrophilic and nucleophilic sites. The molecular electrostatic potential (MEP) surface would visually represent these areas, with negative potential (typically colored red) around the oxygen and nitrogen atoms indicating regions susceptible to electrophilic attack, and positive potential (blue) near the hydrogen atoms of the amine and amide groups.

Table 1: Projected DFT-Calculated Electronic Properties for a Representative Amide (e.g., N-methylacetamide) This table presents typical values obtained for a similar small amide to illustrate the expected data for this compound.

PropertyTypical Calculated ValueSignificance
HOMO Energy~ -7.0 eVRelates to the ability to donate an electron (nucleophilicity)
LUMO Energy~ +1.5 eVRelates to the ability to accept an electron (electrophilicity)
HOMO-LUMO Gap~ 8.5 eVIndicator of chemical stability and reactivity
Dipole Moment~ 3.5 - 4.5 DebyeMeasures the overall polarity of the molecule

Molecular Dynamics Simulations for Conformational Analysis

In an MD simulation, the atoms of the molecule are treated as classical particles moving under the influence of a force field—a set of empirical potential energy functions that describe bond stretching, angle bending, torsional rotations, and non-bonded interactions (van der Waals and electrostatic). By solving Newton's equations of motion iteratively over time, MD simulations generate a trajectory that describes the positions and velocities of all atoms. nih.gov

For this compound, an MD simulation would reveal the preferred dihedral angles of the carbon backbone and the orientation of the tert-butyl group relative to the rest of the molecule. It would also show the dynamics of intramolecular hydrogen bonding between the primary amine and the amide carbonyl oxygen. Analysis of the trajectory allows for the identification of the most stable conformers and the calculation of the free energy differences between them. This provides a detailed picture of the molecule's flexibility and the steric influence of the bulky tert-butyl group. researchgate.net

Table 3: Typical Parameters for an MD Simulation of a Small Organic Molecule This table outlines the setup that would be used for a conformational analysis of this compound.

ParameterTypical SettingPurpose
Force FieldGROMOS, AMBER, CHARMMDefines the potential energy of the system
Solvent ModelExplicit (e.g., TIP3P water) or ImplicitSimulates the effect of the solvent environment
Temperature298 K (or other desired temp.)Controlled via a thermostat (e.g., Nosé-Hoover)
Pressure1 atmControlled via a barostat (e.g., Parrinello-Rahman)
Simulation Time100 ns - 1 µsDuration of the simulation to ensure adequate sampling
Time Step2 fsIntegration time step for solving equations of motion

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

Computational methods are invaluable for interpreting and predicting spectroscopic data. For this compound, this would primarily involve predicting its vibrational spectra (Infrared and Raman).

After obtaining the optimized geometry and calculating the second derivatives of the energy (the Hessian matrix) using DFT or ab initio methods, the harmonic vibrational frequencies and their corresponding IR intensities and Raman activities can be calculated. These theoretical spectra can then be compared directly with experimental results. A close match between the predicted and experimental spectra validates the accuracy of the computational model. acs.org

A key application would be the analysis of the amide bands. The amide I band (mainly C=O stretch, ~1600-1700 cm⁻¹), amide II band (N-H bend and C-N stretch, ~1470-1570 cm⁻¹), and amide III band (~1250-1350 cm⁻¹) are sensitive to the local conformation and hydrogen-bonding environment. acs.orgnih.gov Computational analysis can assign specific vibrational modes to the observed spectral peaks, providing a level of detail often unattainable through experiments alone. diva-portal.org

Table 4: Illustrative Comparison of Calculated vs. Experimental Vibrational Frequencies for N-methylacetamide Amide Bands (cm⁻¹) This data for a model amide demonstrates the typical accuracy and application for interpreting the spectrum of this compound.

Vibrational ModeCalculated Frequency (DFT)Experimental Frequency
Amide I (C=O stretch)16301650
Amide II (N-H bend / C-N stretch)14991550
Amide III (C-N stretch / N-H bend)12151299

Reaction Pathway Modeling and Transition State Characterization

Computational chemistry can be used to model the mechanisms of chemical reactions, such as the hydrolysis of the amide bond in this compound. This involves mapping the potential energy surface of the reaction from reactants to products. nih.gov

Using methods like DFT, researchers can identify the transition state (TS)—the highest energy point along the reaction coordinate. Locating the TS is crucial as its structure and energy determine the reaction's activation energy and, consequently, its rate. The TS is characterized as a first-order saddle point on the potential energy surface, having one imaginary vibrational frequency corresponding to the motion along the reaction coordinate. acs.org

For the hydrolysis of this compound, computational models could investigate different mechanisms (e.g., acid-catalyzed or base-catalyzed) and the role of solvent molecules in stabilizing the transition state. acs.orgresearchgate.net By calculating the free energy of activation (ΔG‡) for various proposed pathways, the most favorable mechanism can be determined. nih.govnih.gov

Table 5: Projected Activation Energies for a Model Amide Hydrolysis Reaction This table shows the type of data generated to compare different reaction pathways for a molecule like this compound.

Reaction PathwayComputational MethodCalculated ΔG‡ (kcal/mol)
Neutral Hydrolysis (uncatalyzed)DFT (B3LYP)~ 45-50
Acid-Catalyzed HydrolysisDFT (B3LYP)~ 20-25
Base-Catalyzed HydrolysisDFT (B3LYP)~ 18-22

Derivatization and Functionalization Strategies of 3 Amino N Tert Butyl Propanamide

Amine Group Functionalization

The primary amino group is the most reactive site on the molecule, serving as a key handle for a wide range of chemical transformations. Its nucleophilicity allows for straightforward reactions to build more complex structures.

The primary amine of 3-Amino-N-(tert-butyl)propanamide readily undergoes acylation and alkylation, which are fundamental reactions for extending its molecular framework.

Acylation: This reaction involves the addition of an acyl group (R-C=O) to the nitrogen atom, forming a new amide bond. This is a common strategy to link the molecule to carboxylic acids or other acylating agents. The reaction typically proceeds by treating the amine with an acyl chloride or anhydride, often in the presence of a non-nucleophilic base to neutralize the acid byproduct.

Alkylation: N-alkylation introduces an alkyl group to the amine. This can be achieved using alkyl halides, although this method can sometimes lead to over-alkylation (formation of tertiary amines and quaternary ammonium (B1175870) salts). A more controlled method is reductive amination, where the amine is reacted with an aldehyde or ketone in the presence of a reducing agent. These modifications alter the basicity, polarity, and steric profile of the amine terminus.

Reaction TypeTypical ReagentsProduct Functional Group
Acylation Acyl chlorides (R-COCl), Acyl anhydrides ((RCO)₂O)Amide
Alkylation Alkyl halides (R-X), Aldehydes/Ketones + Reducing AgentSecondary or Tertiary Amine
Sulfonylation Sulfonyl chlorides (R-SO₂Cl)Sulfonamide

In multi-step syntheses, it is often necessary to temporarily block the reactivity of the amine group to prevent it from interfering with reactions at other sites. organic-chemistry.org This is achieved by converting the amine into a less reactive functional group, known as a protecting group. organic-chemistry.org For amines, carbamates are the most widely used class of protecting groups. masterorganicchemistry.com They are easily installed, stable to a wide range of reaction conditions, and can be removed cleanly under specific conditions. masterorganicchemistry.com

The choice of protecting group is critical and allows for "orthogonal" strategies, where one group can be removed without affecting another. organic-chemistry.org

Boc (tert-butoxycarbonyl): This is one of the most common amine protecting groups. masterorganicchemistry.com It is typically installed using di-tert-butyl dicarbonate (B1257347) (Boc₂O) and is stable under basic and nucleophilic conditions. fishersci.co.uk Deprotection is achieved under acidic conditions, commonly with trifluoroacetic acid (TFA). masterorganicchemistry.comiris-biotech.de

Cbz (Carboxybenzyl): Also known as the Z-group, it is installed using benzyl (B1604629) chloroformate (Cbz-Cl). masterorganicchemistry.com It is stable to acidic conditions but is readily cleaved by catalytic hydrogenolysis (e.g., H₂/Pd-C). masterorganicchemistry.com

Fmoc (9-fluorenylmethoxycarbonyl): The Fmoc group is used extensively in solid-phase peptide synthesis. iris-biotech.de It is stable to acidic conditions but is removed with a mild base, typically piperidine. iris-biotech.de

Protecting GroupAbbreviationInstallation ReagentCleavage Conditions
tert-butoxycarbonylBocDi-tert-butyl dicarbonate (Boc₂O)Strong Acid (e.g., TFA) masterorganicchemistry.comfishersci.co.uk
CarboxybenzylCbz or ZBenzyl chloroformate (Cbz-Cl)Catalytic Hydrogenolysis masterorganicchemistry.com
9-fluorenylmethoxycarbonylFmocFmoc-Cl or Fmoc-OSuBase (e.g., Piperidine) iris-biotech.de

Amide Group Modifications and Hydrolysis Studies

The N-(tert-butyl)propanamide portion of the molecule is significantly less reactive than the primary amine. The tert-butyl group is a large, sterically bulky substituent that shields the amide carbonyl from nucleophilic attack. This steric hindrance makes the amide bond exceptionally stable and resistant to hydrolysis under standard conditions (e.g., mild acid or base at room temperature).

Cleavage of this amide bond generally requires harsh reaction conditions, such as refluxing in strong mineral acids (e.g., HCl or H₂SO₄) for extended periods. This inherent stability is often a desirable feature, as the amide can remain intact throughout a synthetic sequence while other functional groups are manipulated. However, it also means that modifications directly at the amide carbonyl or cleavage to reveal a carboxylic acid are synthetically challenging.

Introduction of Chiral Centers and Chiral Auxiliary Development

As a commercially available starting material, this compound (CAS 209467-48-1) is an achiral molecule. synquestlabs.com A molecule is chiral if it is non-superimposable on its mirror image. msu.edu The introduction of one or more chiral centers can lead to stereoisomers, which may have distinct biological activities. msu.edu

While the parent compound is achiral, it can be used as a precursor to generate chiral molecules. A potential strategy involves the deprotonation of the α-carbon (the CH₂ group adjacent to the amide carbonyl) using a strong base to form an enolate, followed by an asymmetric alkylation reaction in the presence of a chiral ligand or auxiliary. This would create a new stereocenter at this position.

Furthermore, the rigid and well-defined structure of the N-tert-butyl amide group could potentially be incorporated into a larger chiral auxiliary. A chiral auxiliary is a molecule that is temporarily attached to a substrate to direct the stereochemical outcome of a subsequent reaction, after which it is removed. The steric bulk of the tert-butyl group could influence the facial selectivity of reactions on a nearby prochiral center.

Utilization as a Molecular Building Block and Scaffold Design

The bifunctional nature of this compound, possessing both a nucleophilic amine and a robust amide, makes it an attractive building block for the construction of more complex molecular scaffolds. mdpi.com In medicinal chemistry and materials science, a scaffold is a core molecular structure to which various functional groups can be attached to create a library of compounds. nih.gov

As a β-amino acid derivative, it can be used in the synthesis of peptidomimetics. These are molecules that mimic the structure and function of natural peptides but often have improved properties, such as enhanced stability against enzymatic degradation. The N-tert-butyl amide provides a stable terminus, while the primary amine allows for chain extension by forming peptide bonds with amino acids or other carboxylic acids. The three-carbon backbone of this β-amino acid introduces a different spacing and conformational preference compared to natural α-amino acids, which can be used to design specific secondary structures like turns or helices in synthetic oligomers. mdpi.com

Role of 3 Amino N Tert Butyl Propanamide in Advanced Chemical Research Domains

Applications in Supramolecular Chemistry and Self-Assembly

The unique combination of hydrogen-bonding sites and a sterically demanding substituent in 3-Amino-N-(tert-butyl)propanamide makes it a molecule of interest for supramolecular chemistry. This field focuses on the non-covalent interactions between molecules to form larger, organized structures. The principles of molecular recognition, driven by forces like hydrogen bonding and van der Waals interactions, are central to the self-assembly of complex architectures.

Design of Hydrogen-Bonded Architectures

The this compound molecule possesses two hydrogen bond donor sites (the primary amine and the amide N-H) and two hydrogen bond acceptor sites (the amide carbonyl oxygen and the lone pair on the primary amine nitrogen). This functionality is crucial for the formation of predictable and stable hydrogen-bonded networks. The primary amine can engage in multiple hydrogen bonds, while the secondary amide group is a well-known motif for forming strong, directional hydrogen bonds, often seen in peptide and protein structures.

The bulky tert-butyl group, while not directly participating in hydrogen bonding, would exert significant steric influence on the resulting supramolecular structures. This could direct the assembly process, favoring certain spatial arrangements over others and potentially leading to the formation of discrete, well-defined assemblies or extended one-, two-, or three-dimensional networks. Theoretical studies on similar molecules, such as 3-amino-4-methoxy benzamide (B126), have shown how intramolecular and intermolecular hydrogen bonding can influence molecular conformation and crystal packing. While no specific crystal structures of self-assembled this compound are readily available, its potential for forming robust hydrogen-bonded architectures is clear from its structural features.

Table 1: Hydrogen Bonding Capabilities of this compound

Functional GroupHydrogen Bond Donor/AcceptorPotential Interactions
Primary Amine (-NH₂)Donor & AcceptorCan donate two hydrogen bonds and accept one, leading to branched or extended networks.
Amide (-CONH-)Donor & AcceptorThe N-H group is a strong donor, and the C=O group is a strong acceptor, promoting linear or sheet-like assemblies.
Tert-butyl groupSteric InfluenceDirects the approach of other molecules, influencing the overall geometry of the supramolecular architecture.

Formation of Amphiphilic Systems and Nanostructures

The structure of this compound, with its hydrophilic amino and amide groups and its hydrophobic tert-butyl group, suggests amphiphilic character. Amphiphilicity is a key driver for the self-assembly of molecules in solution, leading to the formation of various nanostructures such as micelles, vesicles, and nanotubes. The balance between the hydrophilic and hydrophobic portions of the molecule dictates the type of structure formed.

In aqueous environments, it is conceivable that molecules of this compound could aggregate to sequester their hydrophobic tert-butyl groups away from the water, while exposing the hydrophilic amine and amide groups to the solvent. This type of self-assembly is fundamental to the formation of functional nanostructures. Research on peptide-based nanomaterials demonstrates that even simple dipeptides can self-assemble into well-defined nanotubes and other structures, driven by a combination of hydrogen bonding and hydrophobic interactions. Although direct experimental evidence for this compound is not available, its amphiphilic nature makes it a candidate for creating novel self-assembling systems and nanostructured materials.

Contributions to Polymer Chemistry and Functional Material Design

The bifunctional nature of this compound, possessing a reactive primary amine and a robust amide linkage, presents opportunities for its use in polymer chemistry. It could potentially be incorporated into polymer chains or used as an additive to modify the properties of existing polymers.

Incorporation into Polymer Backbones

The primary amine group of this compound can be readily utilized in polymerization reactions. For example, it could serve as a monomer in the synthesis of polyamides through reaction with dicarboxylic acids or their derivatives. The resulting polymer would feature the N-(tert-butyl)propanamide moiety as a repeating side chain, which could influence the polymer's solubility, thermal stability, and mechanical properties.

The bulky tert-butyl groups along the polymer chain would likely increase the free volume of the material, potentially affecting its glass transition temperature and permeability to gases. The amide groups in the side chains could also introduce sites for inter-chain hydrogen bonding, enhancing the material's strength and stiffness. The use of amino-functionalized molecules as monomers is a common strategy in polymer synthesis to create functional materials with tailored properties.

Role as Polymer Additives and Modifiers

Beyond being a monomer, this compound could also function as a polymer additive. Its primary amine could be grafted onto existing polymer backbones containing reactive groups such as esters, anhydrides, or epoxides. This surface modification could be used to alter the properties of the polymer, for instance, to improve its hydrophilicity, adhesion, or biocompatibility.

Utility in Ligand Design for Coordination Chemistry

In coordination chemistry, ligands are molecules that donate electrons to a central metal atom to form a coordination complex. The primary amine and the amide carbonyl oxygen of this compound are potential coordination sites, making it a candidate for ligand design.

The molecule could act as a bidentate ligand, chelating to a metal center through both the amine nitrogen and the amide oxygen. The formation of a stable five- or six-membered chelate ring would depend on the conformational flexibility of the propanamide backbone. The steric bulk of the tert-butyl group would play a crucial role in the coordination environment of the resulting metal complex, potentially influencing its geometry, stability, and reactivity.

Research on related amino acid and amino amide complexes shows that they can form stable complexes with a variety of transition metals. For example, derivatives of 3-amino-3-phenylpropionamide have been synthesized and evaluated as ligands for opioid receptors, demonstrating the utility of this molecular scaffold in biological coordination. While specific coordination complexes of this compound are not documented in the available literature, its structural features suggest it could be a valuable building block for creating new metal-organic frameworks, catalysts, and metallo-pharmaceuticals.

Table 2: Potential Coordination Modes of this compound

Donor AtomsPotential Chelate Ring SizeMetal Ion Affinity
N (amine), O (amide)6-memberedLikely to coordinate to a range of transition metals.
N (amine)- (Monodentate)Can act as a simple monodentate ligand.

Design of Metal Chelators

The design of effective metal chelators is a critical area of research with applications ranging from medicinal chemistry to materials science. A chelator is a molecule that can form multiple bonds to a single metal ion, effectively "grasping" it. The structure of this compound suggests its potential as a bidentate ligand, meaning it can form two bonds to a metal center.

The presence of both a primary amino group (-NH2) and an amide group (-C(O)NH-) allows for the formation of a stable five-membered chelate ring with a metal ion. The nitrogen atom of the amino group and the oxygen atom of the amide carbonyl can act as Lewis bases, donating their lone pairs of electrons to a metal cation.

While direct research on this compound as a metal chelator is not extensively documented in publicly available literature, the principles of coordination chemistry strongly support this application. The chelation is entropically favored, as one molecule of the ligand displaces two or more solvent molecules from the metal's coordination sphere. The bulky tert-butyl group can also play a significant role in the properties of the resulting metal complex. It can influence the solubility of the complex in non-polar solvents and can provide steric hindrance around the metal center, which can be used to control the metal's reactivity and coordination geometry.

Conceptually similar structures, such as 1,3-diamidopropane ligands, have been successfully used to create complexes with Group 2 metals like beryllium, magnesium, calcium, and strontium. In these cases, the deprotonated amide nitrogens coordinate to the metal center. researchgate.net This demonstrates the capability of the core propanamide structure to engage in metal chelation. Furthermore, the extensive research on metal complexes of peptides, which contain similar amino and amide functionalities, underscores the ability of these groups to effectively bind to a wide array of metal ions. nih.gov The study of such peptide-metal complexes provides a framework for understanding how this compound might behave as a chelating agent. nih.gov

The table below outlines the key structural features of this compound that are relevant to its potential as a metal chelator.

FeatureRole in Metal Chelation
Primary Amino Group (-NH2) Acts as a primary binding site (Lewis base) to the metal ion.
Amide Group (-C(O)NH-) The carbonyl oxygen can act as a second binding site, enabling chelation.
Propyl Backbone Forms a stable five-membered chelate ring with the metal ion.
Tert-butyl Group Influences solubility and provides steric bulk, affecting the complex's properties.

Investigation of Metal-Ligand Interactions

The study of how ligands interact with metal ions is fundamental to understanding and predicting the behavior of coordination compounds. This compound serves as an excellent model for investigating such interactions due to its relatively simple yet functionally rich structure.

Researchers can use this molecule to explore several key aspects of metal-ligand interactions:

Coordination Modes: As a bidentate ligand, it can coordinate to a metal in a chelating fashion. However, under certain conditions, it might also act as a monodentate ligand, binding through either the amino nitrogen or the amide oxygen, or as a bridging ligand between two metal centers.

Influence of Steric Hindrance: The bulky tert-butyl group is a significant feature. Studies on how this group affects the stability, structure, and reactivity of metal complexes can provide valuable insights into the role of sterics in coordination chemistry. For example, the steric bulk might limit the number of ligands that can coordinate to a metal or favor a specific geometric arrangement.

Electronic Effects: The amino and amide groups have distinct electronic properties. The amino group is a strong sigma-donor, while the amide group's coordinating ability can be tuned by the nature of the substituent on the amide nitrogen (in this case, the tert-butyl group). Spectroscopic techniques such as NMR and IR, along with computational modeling, can be employed to probe the electronic structure of the resulting metal complexes.

The synthesis and characterization of metal complexes with ligands structurally related to this compound, such as bulky 1,3-diamidopropanes, have revealed that the metal's coordination number and geometry can be influenced by the steric demands of the ligand and the coordinating solvent molecules. researchgate.net For instance, magnesium complexes with a bulky diamidopropane ligand have been shown to adopt different geometries depending on whether diethyl ether or tetrahydrofuran (B95107) is used as the solvent. researchgate.net

The table below summarizes the potential areas of investigation for metal-ligand interactions involving this compound.

Research AreaKey Questions
Thermodynamics of Complexation What are the stability constants of the metal complexes? How does the tert-butyl group affect the thermodynamics of binding?
Kinetics of Ligand Exchange How quickly does this compound replace other ligands in a metal's coordination sphere?
Structural Characterization What are the precise bond lengths and angles in the metal complexes, as determined by X-ray crystallography?
Spectroscopic Analysis How do the IR and NMR spectra of the ligand change upon coordination to a metal?

Precursor for Advanced Organic Synthesis

Beyond its potential in coordination chemistry, this compound is a valuable precursor for the synthesis of more complex organic molecules. Its bifunctional nature, possessing both a nucleophilic amino group and a modifiable amide group, allows for a wide range of chemical transformations.

The primary amino group can participate in various reactions, such as:

Acylation: Reaction with acyl chlorides or anhydrides to form more complex amides.

Alkylation: Introduction of alkyl groups on the nitrogen atom.

Reductive Amination: Reaction with aldehydes or ketones to form secondary or tertiary amines.

Cyclization Reactions: The amino group can be a key component in the formation of heterocyclic rings, which are prevalent in pharmaceuticals and other bioactive molecules. For instance, the "tert-amino effect" describes cyclization reactions of ortho-substituted N,N-dialkylanilines, a principle that could be adapted for derivatives of this compound to create novel heterocyclic structures. nih.gov

The amide group, while generally less reactive, can be hydrolyzed under acidic or basic conditions to yield 3-aminopropanoic acid and tert-butylamine (B42293). The N-tert-butyl group itself is a common protecting group in peptide synthesis, and its presence in this molecule could be strategically exploited in multi-step synthetic sequences.

While specific examples detailing the use of this compound as a precursor are not abundant in the literature, the synthetic utility of its constituent functional groups is well-established. For example, the synthesis of N-tert-butyl amides is an active area of research, with methods being developed to construct this moiety from various starting materials. rsc.org Furthermore, the incorporation of amino acids into natural product structures to enhance their biological activity is a common strategy, and this compound represents a non-natural amino acid derivative that could be used in such modifications. open.ac.uk The synthesis of novel heterocyclic α-amino acids has also been a focus, indicating the value of combining amino acid scaffolds with heterocyclic motifs. open.ac.uk

The table below lists some of the potential synthetic transformations of this compound.

Reaction TypeReagentsPotential Product Class
N-Acylation Acyl chloride, baseN-Acyl-3-amino-N-(tert-butyl)propanamides
N-Sulfonylation Sulfonyl chloride, baseN-Sulfonyl-3-amino-N-(tert-butyl)propanamides
Reaction with Isocyanates IsocyanateUrea derivatives
Intramolecular Cyclization Dehydrating agentCyclic imides or related heterocycles

Advanced Analytical Methodologies in 3 Amino N Tert Butyl Propanamide Research

Chromatographic Techniques for Purity Assessment and Separation

Chromatographic methods are indispensable for the qualitative and quantitative analysis of 3-Amino-N-(tert-butyl)propanamide, allowing for the separation and quantification of the target compound from starting materials, intermediates, and potential byproducts.

High-Performance Liquid Chromatography (HPLC) is a primary tool for assessing the purity of this compound. Due to the compound's lack of a strong UV chromophore, derivatization is often required to enhance detection. chromforum.org Reagents such as 9-fluorenylmethyl chloroformate (FMOC-Cl) can be reacted with the primary amine to yield a highly UV-active derivative, enabling sensitive detection. chromforum.org Reversed-phase HPLC is a common mode of separation for such derivatives. researchgate.net For the separation of the enantiomers of chiral amines and amino acid derivatives, chiral stationary phases (CSPs) are employed. yakhak.orgchromatographytoday.comchromatographyonline.com Polysaccharide-based CSPs, for instance, have demonstrated effectiveness in resolving a wide range of chiral compounds. yakhak.orgphenomenex.com

Gas Chromatography (GC) offers another robust method for purity analysis, particularly for volatile impurities. Similar to HPLC, derivatization is often necessary to improve the chromatographic behavior of the polar this compound. Silylation reagents, such as N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA), are frequently used to convert the amine and amide functionalities into more volatile silyl (B83357) derivatives, which can then be readily analyzed by GC coupled with a flame ionization detector (FID) or a mass spectrometer (MS). labrulez.commdpi.com The choice of column is critical, with deactivated columns often being necessary to prevent peak tailing associated with amines. labrulez.com

Table 1: Illustrative HPLC Method for Purity Analysis of Derivatized this compound

ParameterCondition
Column C18 Reversed-Phase (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase Gradient of Acetonitrile and Water (with 0.1% Trifluoroacetic Acid)
Flow Rate 1.0 mL/min
Detection UV at 266 nm (after pre-column derivatization with FMOC-Cl)
Injection Volume 10 µL
Column Temperature 35 °C

Table 2: Example GC Method for Purity Analysis of Derivatized this compound

ParameterCondition
Column Capillary Column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm)
Carrier Gas Helium
Inlet Temperature 280 °C
Oven Program 100 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min
Detector Mass Spectrometer (MS) or Flame Ionization Detector (FID)
Derivatization Silylation with MTBSTFA

In-Situ Monitoring Techniques for Reaction Progress

The implementation of in-situ monitoring, a key aspect of Process Analytical Technology (PAT), allows for real-time tracking of reaction progress, leading to improved process understanding, control, and optimization. mt.comnih.govlongdom.orgstepscience.com For the synthesis of this compound, spectroscopic techniques such as Fourier-Transform Infrared (FTIR) and Raman spectroscopy are particularly valuable.

In-situ FTIR spectroscopy can monitor the formation of the amide bond by tracking the appearance of the characteristic amide I (C=O stretch) and amide II (N-H bend) bands, typically in the regions of 1680-1630 cm⁻¹ and 1570-1515 cm⁻¹ respectively. researchgate.netacs.org Simultaneously, the disappearance of the starting materials can be followed. Fiber-optic probes can be directly inserted into the reaction vessel, providing continuous data without the need for sampling. mdpi.comyoutube.comnih.gov

Raman spectroscopy is another powerful non-invasive technique for reaction monitoring. researchgate.netondavia.comprocess-instruments-inc.comoxinst.comspectroscopyonline.com It is particularly well-suited for aqueous and solvent-based reaction systems due to the weak Raman scattering of water. The formation of the amide can be tracked by the appearance of its characteristic Raman bands.

Table 3: Key Vibrational Bands for In-Situ Spectroscopic Monitoring of this compound Synthesis

Functional GroupVibrational ModeTypical Wavenumber (cm⁻¹) (FTIR)Typical Wavenumber (cm⁻¹) (Raman)
Starting Material (e.g., Acrylate) C=C Stretch~1630~1640
Starting Material (e.g., Amine) N-H Bend (primary amine)1650-1580Variable
Product (Amide) C=O Stretch (Amide I)1680-16301680-1630
Product (Amide) N-H Bend (Amide II)1570-1515Variable

Isotopic Labeling Studies for Mechanistic Insights

Isotopic labeling is a powerful technique to elucidate reaction mechanisms by tracing the fate of specific atoms throughout a chemical transformation. nih.gov By replacing an atom with its heavier, stable isotope (e.g., ¹H with ²H (Deuterium), ¹²C with ¹³C, or ¹⁴N with ¹⁵N), the labeled atoms can be tracked in the products and intermediates using techniques like Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

For the synthesis of this compound, which can be formed via a Michael addition of tert-butylamine (B42293) to an acrylate (B77674) derivative followed by amidation, isotopic labeling can provide significant mechanistic details. For instance, using ¹⁵N-labeled tert-butylamine would allow for the definitive tracking of the nitrogen atom, confirming its incorporation into the final product. nih.govresearchgate.net

Deuterium labeling can be employed to study the stereochemistry of the reaction and to probe for any proton transfer steps. nih.govnih.govacs.orgwikipedia.org For example, conducting the reaction in a deuterated solvent could reveal information about the involvement of the solvent in the reaction mechanism.

¹³C labeling of the carbonyl carbon or the α- or β-carbons of the acrylate starting material would enable the tracking of the carbon skeleton throughout the reaction. nih.govcreative-proteomics.comnih.gov This could help to identify any unexpected rearrangements or side reactions. The analysis of the labeled products by ¹³C NMR or MS would provide a detailed map of how the starting materials are converted into the final product. acs.org

Table 4: Potential Isotopic Labeling Strategies for Mechanistic Studies of this compound Synthesis

IsotopeLabeled ReactantAnalytical TechniqueMechanistic Information
¹⁵N ¹⁵N-tert-butylamineMS, ¹⁵N NMRConfirms the origin of the nitrogen atom in the product.
²H (D) Deuterated tert-butylamine or deuterated solventMS, ²H NMRProbes proton transfer steps and stereochemistry.
¹³C ¹³C-labeled acrylate (at specific carbons)MS, ¹³C NMRTraces the carbon backbone, identifies rearrangements.

Q & A

Q. How can GC-MS parameters be optimized to detect volatile products from enzymatic cleavage of this compound?

  • Methodological Answer : Use headspace SPME (65 μm PDMS/DVB fiber) for VOC extraction. Optimize GC inlet temperature (250°C) and column (DB-5MS, 30 m × 0.25 mm) with a 3°C/min ramp from 50°C to 220°C. MS detection in SIM mode (m/z 111 for aniline derivatives) improves sensitivity. Calibration curves for 3-fluoroaniline (LOD: 0.1 ppm, LOQ: 0.3 ppm) ensure quantitation accuracy, as demonstrated in Pseudomonas aeruginosa studies .

Q. What experimental strategies resolve discrepancies in substrate performance data for this compound?

  • Methodological Answer : Control variables such as enzyme concentration (e.g., 0.1–1.0 U/mL), incubation time (30–60 min), and pH (7.0–7.8). Include internal standards (e.g., deuterated aniline) to normalize VOC recovery. Replicate assays (n ≥ 3) and apply multivariate regression to isolate structural factors (e.g., tert-butyl steric effects) influencing activity. Cross-validate with alternative detection methods (e.g., fluorimetry) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.